molecular formula C21H25ClN4O2 B5087629 N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide

Katalognummer: B5087629
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: CXIARQGLULCCFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide, also known as BCT-197, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BCT-197 is a selective inhibitor of the pro-inflammatory cytokine interleukin-1β (IL-1β), which plays a key role in the pathogenesis of various inflammatory diseases.

Wirkmechanismus

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide selectively inhibits the pro-inflammatory cytokine IL-1β, which plays a key role in the pathogenesis of various inflammatory diseases. IL-1β is produced by activated immune cells and acts on various cell types, including immune cells, endothelial cells, and chondrocytes, to induce inflammation and tissue damage. This compound binds to the IL-1β receptor and prevents the binding of IL-1β, thereby inhibiting IL-1β signaling and reducing inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of arthritis, this compound has been shown to significantly reduce joint inflammation, cartilage damage, and bone erosion. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in various cell types. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and reduce atherosclerotic plaque formation in animal models of atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide has several advantages for lab experiments, including its high selectivity for IL-1β and its ability to reduce inflammation and tissue damage in various inflammatory diseases. However, this compound also has several limitations, including its low solubility and stability in aqueous solutions, which can limit its use in in vitro experiments. In addition, the high cost of this compound can also limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in humans, which could provide valuable information for the development of this compound as a therapeutic agent. In addition, further studies are needed to investigate the potential therapeutic applications of this compound in other inflammatory diseases, such as cancer and atherosclerosis.

Synthesemethoden

The synthesis of N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide involves several steps, starting with the reaction of 4-chlorophenylethylamine with benzylchloride to form N-benzyl-4-chlorophenylethylamine. This intermediate is then reacted with piperazine to form N-benzyl-4-(4-benzylpiperazin-1-yl)phenylethylamine. Finally, this compound is reacted with ethanediamide to form this compound. The overall yield of this synthesis method is around 25%.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and gout. In preclinical studies, this compound has been shown to significantly reduce joint inflammation and cartilage damage in animal models of arthritis. This compound has also been shown to have potential therapeutic applications in other inflammatory diseases, such as Alzheimer's disease, atherosclerosis, and cancer.

Eigenschaften

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O2/c22-18-6-8-19(9-7-18)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIARQGLULCCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.